molecular formula C25H20FN3OS B6200578 4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 2680543-19-3

4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B6200578
CAS No.: 2680543-19-3
M. Wt: 429.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a thiazol-2-amine moiety and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. This includes the use of catalysts to improve reaction efficiency and the implementation of purification techniques to isolate the final product. Safety measures and environmental considerations are also critical in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzoyl group and the fluorophenyl group. Similar compounds may include other benzoyl-tetrahydroquinoline derivatives or thiazol-2-amines with different substituents. These compounds may have different biological activities or chemical properties, highlighting the uniqueness of 4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine.

Properties

CAS No.

2680543-19-3

Molecular Formula

C25H20FN3OS

Molecular Weight

429.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.